
1-Azido-2-bromo-4-(trifluorométhoxy)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Azido-2-bromo-4-(trifluoromethoxy)benzene” is a synthetic chemical compound . It is related to “1-Bromo-4-(trifluoromethoxy)benzene”, which has a molecular weight of 241.01 g/mol .
Synthesis Analysis
The synthesis of related compounds provides some insight into possible synthesis methods for “1-Azido-2-bromo-4-(trifluoromethoxy)benzene”. For instance, “1-Bromo-4-(trifluoromethoxy)benzene” can be synthesized by treating it with lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of “1-Azido-2-bromo-4-(trifluoromethoxy)benzene” can be inferred from its name and related compounds. It likely contains a benzene ring with azido, bromo, and trifluoromethoxy functional groups attached at the 1st, 2nd, and 4th positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(trifluoromethoxy)benzene”, a related compound, include a boiling point of 80 °C/50 mmHg, a density of 1.622 g/mL at 25 °C, and a refractive index n20/D of 1.461 (lit.) .Mécanisme D'action
The mechanism of action of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the formation of a covalent bond with the target protein. The azide group of the compound reacts with the active site of the protein, forming a stable triazole linkage. This covalent bond is irreversible, making 1-Azido-2-bromo-4-(trifluoromethoxy)benzene a valuable tool for studying protein function and inhibition.
Biochemical and Physiological Effects:
1-Azido-2-bromo-4-(trifluoromethoxy)benzene has been shown to have a minimal effect on biochemical and physiological processes in vitro. However, its effects on living organisms are yet to be fully understood. Therefore, caution should be taken when handling the compound in a biological setting.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Azido-2-bromo-4-(trifluoromethoxy)benzene in lab experiments include its high reactivity, specificity, and irreversibility. It is also relatively easy to synthesize and purify. However, the compound has some limitations, such as its potential toxicity, instability in certain solvents, and limited availability.
Orientations Futures
There are several future directions for research on 1-Azido-2-bromo-4-(trifluoromethoxy)benzene. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, the compound's use in material science and nanotechnology is an area of active research. Finally, further studies are needed to fully understand the compound's effects on living organisms and its potential toxicity.
Conclusion:
In conclusion, 1-Azido-2-bromo-4-(trifluoromethoxy)benzene is a valuable tool in scientific research due to its unique properties. Its high reactivity, specificity, and irreversibility make it a useful chemical probe for studying protein-ligand interactions and enzyme kinetics. However, further research is needed to fully understand the compound's potential toxicity and its effects on living organisms.
Méthodes De Synthèse
The synthesis of 1-Azido-2-bromo-4-(trifluoromethoxy)benzene involves the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with sodium azide in the presence of a copper catalyst. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at a high temperature of around 100°C. The final product is obtained by purifying the reaction mixture through column chromatography.
Applications De Recherche Scientifique
Chimie Click et Bioconjugaison
Le 1-Azido-2-bromo-4-(trifluorométhoxy)benzène est un azide aromatique couramment utilisé dans les réactions de cycloaddition azide-alcyne catalysée par le cuivre(I) (CuAAC). Dans ces réactions, il sert de composant azide, réagissant avec les alcynes terminaux pour former des 1,2,3-triazoles. La CuAAC est largement utilisée en bioconjugaison, en découverte de médicaments et en science des matériaux en raison de son efficacité élevée et de sa biocompatibilité .
Couplage Croisé Catalyse par le Palladium
Ce composé peut également participer à des réactions de couplage croisé catalysées par le palladium. Lorsqu'il est combiné avec des acides arylboroniques, il forme les dérivés azido-bis-aryles correspondants. De telles transformations sont essentielles en chimie médicinale, où la création de molécules complexes est cruciale pour le développement de médicaments .
Marquage par Photoaffinité
Le marquage par photoaffinité est une technique puissante pour identifier les interactions protéines-ligands. Les chercheurs peuvent attacher le this compound à un ligand d'intérêt. Après irradiation UV, le groupe azide forme une liaison covalente avec les acides aminés voisins dans la protéine, permettant une cartographie précise des sites de liaison.
En résumé, le this compound joue un rôle crucial en chimie click, en réactions de couplage croisé et dans la conception de matériaux fonctionnels. Son groupe trifluorométhoxy ajoute de la polyvalence, ce qui en fait un atout précieux dans diverses entreprises scientifiques. 🌟
Safety and Hazards
Propriétés
IUPAC Name |
1-azido-2-bromo-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRATENNCARFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

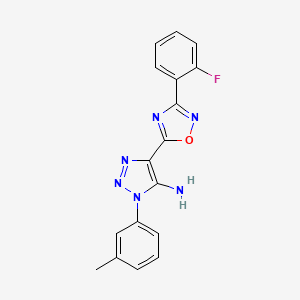
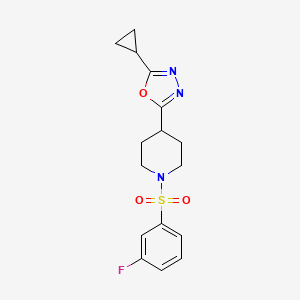
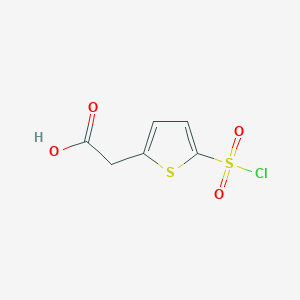

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)
![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)
![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)
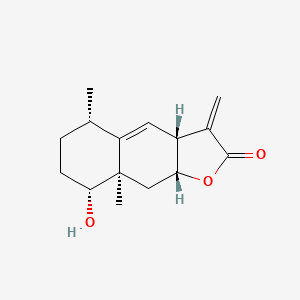

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

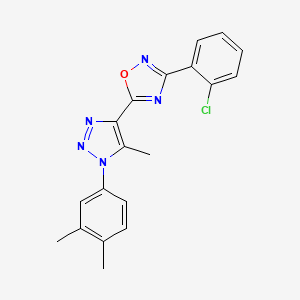
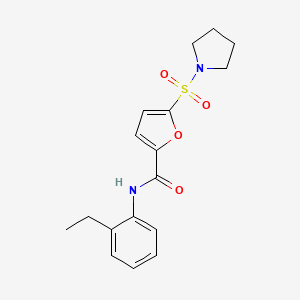
![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)